Ethyl 2-[(2-fluorobenzoyl)amino]benzoate
Description
Ethyl 2-[(2-fluorobenzoyl)amino]benzoate is a fluorinated aromatic ester with the molecular formula C₁₆H₁₃FNO₃ and a molecular weight of 286.28 g/mol (calculated). Structurally, it consists of a benzoate ester core substituted at the 2-position with a 2-fluorobenzoylamino group. This compound is part of a broader class of benzamide derivatives, which are widely explored in medicinal and agrochemical research due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C16H14FNO3 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14FNO3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
XHFJQORLFWAWEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-[(2-bromobenzoyl)amino]benzoate
Ethyl 2-[(2-cyanoacetyl)amino]benzoate
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- Key Differences: The cyano group (-CN) is strongly electron-withdrawing, which could increase electrophilicity and reactivity in nucleophilic environments. This compound is explicitly used as a pharmaceutical intermediate, suggesting that fluorinated analogs like Ethyl 2-[(2-fluorobenzoyl)amino]benzoate may share similar synthetic utility .
Positional Isomerism: 2-Substituted vs. 4-Substituted Analogs
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
- Molecular Formula: C₁₆H₁₃FNO₃ (same as the 2-isomer)
- Positional isomerism can significantly impact biological activity; for example, 4-substituted sulfonamides often exhibit enhanced antimicrobial properties .
Antifungal and Antioxidant Potential
- Fluorinated sulfonamides, such as compound 126 (N-(3-(9H-carbazol-4-yloxy)-hydroxypropyl)-4-fluoro-N-isopropylbenzenesulfonamide), demonstrate superior antifungal activity against Curvularia lunata and Aspergillus niger compared to Ketoconazole .
- Antioxidant activity has been observed in fluorinated sulfonamides (e.g., compound 127 ) via radical scavenging assays, suggesting that fluorine’s electronegativity enhances redox properties .
Reactivity in Polymer Chemistry
- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and better physical properties . This highlights the influence of substituent positioning and electronic effects on reactivity.
Data Tables
Table 1: Structural and Physicochemical Comparison
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